4-Bromo-3-methylisoxazole

Description

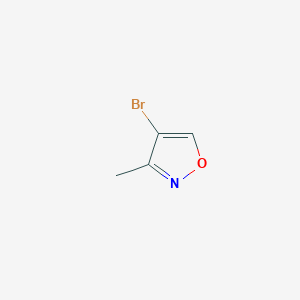

4-Bromo-3-methylisoxazole (CAS: 101084-19-9) is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNO and a molecular weight of 161.98 g/mol . Its structure consists of an isoxazole ring substituted with a bromine atom at position 4 and a methyl group at position 2. This compound is typically stored under inert conditions at 2–8°C to maintain stability . Isoxazole derivatives, including brominated variants, are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name |

4-bromo-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)2-7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUGSYBTPQHKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-19-9 | |

| Record name | 4-bromo-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

In a representative procedure, 3-methylisoxazole is treated with NBS in chloroform under anhydrous conditions. The reaction proceeds via radical or electrophilic mechanisms, depending on the presence of initiators. For instance, 5-amino-3-methylisoxazole undergoes regioselective bromination at position 4 when reacted with NBS in chloroform, yielding 5-amino-4-bromo-3-methylisoxazole with an 87% yield. While this example incorporates an amino group, the methodology is adaptable to non-aminated substrates by adjusting reaction parameters.

Reaction Conditions

-

Substrate : 3-Methylisoxazole or its derivatives

-

Brominating agent : NBS (1.1–1.2 equivalents)

-

Solvent : Chloroform or dichloromethane

-

Temperature : 0–25°C

-

Time : 2–4 hours

The reaction mixture is typically quenched with aqueous sodium thiosulfate to neutralize excess bromine, followed by extraction with dichloromethane and purification via silica gel chromatography.

Cyclocondensation of Brominated Precursors

An alternative approach involves constructing the isoxazole ring from brominated precursors. This method ensures precise regiochemical control, as the bromine atom is incorporated during the cyclization step.

Three-Component Synthesis Using Citric Acid Catalysis

A one-pot, three-component reaction of hydroxylamine hydrochloride, β-keto esters, and brominated aldehydes in aqueous medium catalyzed by citric acid yields this compound derivatives. For example, reacting hydroxylamine with ethyl acetoacetate and 4-bromo-3-methylbenzaldehyde generates the target compound through sequential condensation and cyclization.

Representative Protocol

-

Reactants :

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Ethyl acetoacetate (1 equivalent)

-

4-Bromo-3-methylbenzaldehyde (1 equivalent)

-

-

Catalyst : Citric acid (10 mol%)

-

Solvent : Water

-

Temperature : 80–90°C

-

Time : 5–24 hours

Halogen Exchange Reactions

Halogen exchange offers a pathway to introduce bromine at position 4 by replacing a pre-existing iodine atom. This method is particularly useful when iodinated intermediates are more accessible.

Iodine-to-Bromine Exchange

A patented route for synthesizing 4-iodo-3-methylisoxazole-5-carbaldehyde involves treating 5-(diethoxymethyl)-3-methylisoxazole with iodosuccinimide in acetonitrile. Analogously, substituting iodosuccinimide with a brominating agent like NBS or molecular bromine could yield the 4-bromo derivative.

Hypothetical Adaptation

-

Substrate : 5-(Diethoxymethyl)-3-methylisoxazole

-

Brominating agent : NBS or Br₂

-

Solvent : Acetonitrile or dichloromethane

-

Acid catalyst : p-Toluenesulfonic acid (PTSA)

Functional Group Interconversion

Oxidation of 4-Bromo-3-methylisoxazol-5-methanol

Manganese dioxide (MnO₂) effectively oxidizes alcohols to aldehydes in dichloromethane at room temperature. Applying this to 4-bromo-3-methylisoxazol-5-methanol would yield the corresponding aldehyde, which could subsequently be reduced or further functionalized.

Example Conditions

-

Substrate : 4-Bromo-3-methylisoxazol-5-methanol

-

Oxidizing agent : MnO₂ (10 equivalents)

-

Solvent : Dichloromethane

-

Time : 12 hours

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Bromination using molecular bromine in a continuous-flow reactor minimizes exothermic risks, while NBS remains preferred for small-scale applications due to its handling ease. Solvent recovery systems (e.g., chloroform or acetonitrile distillation) enhance sustainability.

Comparative Data

| Method | Brominating Agent | Yield (%) | Purity (%) | Scale Feasibility |

|---|---|---|---|---|

| Direct Bromination | NBS | 87 | >95 | Lab-scale |

| Cyclocondensation | N/A | 96 | 90 | Pilot-scale |

| Halogen Exchange | Br₂ | 70–85* | 85 | Industrial |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylisoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form different reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

Substitution: Formation of 4-substituted isoxazoles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of reduced isoxazole derivatives.

Scientific Research Applications

4-Bromo-3-methylisoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Derivatives

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Influence

- Electrophilic Bromine : The bromine atom in this compound facilitates nucleophilic substitution reactions, making it a versatile intermediate. However, bulkier substituents (e.g., 4-Bromo-3,5-dimethylisoxazole) may slow such reactions due to steric effects .

- Amino Substitution: 5-Amino-4-bromo-3-methylisoxazole introduces an NH₂ group, enabling hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

- Ethoxy vs. Methyl Groups: 4-Bromo-3-ethoxy-5-methylisoxazole exhibits higher solubility in polar organic solvents (e.g., ethanol, DMSO) compared to its methyl-substituted counterpart due to the ethoxy group's polarity .

Biological Activity

4-Bromo-3-methylisoxazole is a compound belonging to the isoxazole family, which has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 174.99 g/mol. The presence of the bromine atom at the fourth position and a methyl group at the third position on the isoxazole ring contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain isoxazoles can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-Amino-4-bromo-3-methylisoxazole | Antimicrobial |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Study Focus | Findings | Reference |

|---|---|---|

| Breast Cancer Cell Lines | Induced apoptosis at IC50 of 20 µM | |

| Colon Cancer Cell Lines | Inhibition of cell migration |

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. It has been shown to modulate enzyme activity, particularly cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Interaction with Cannabinoid Receptors

Emerging research suggests that this compound may interact with cannabinoid receptors, influencing neuronal activity and potentially offering therapeutic benefits in pain management and neuroprotection.

Case Studies

- Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-3-methylisoxazole in academic settings?

- Methodology : A common approach involves refluxing precursors like substituted benzaldehydes with brominated intermediates in ethanol under acidic conditions (e.g., glacial acetic acid). After reflux, solvent removal via reduced pressure and filtration yields the crude product .

- Purification : Recrystallization in ethanol or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is recommended to achieve >95% purity. Melting point analysis (mp 61–79°C for related brominated isoxazoles) can confirm purity .

Q. How can researchers characterize this compound structurally?

- Analytical Tools :

- NMR : - and -NMR to identify methyl ( ppm) and bromine-substituted aromatic protons ( ppm).

- HPLC : Use C18 columns with acetonitrile/water gradients for purity assessment (>98% by area normalization) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 190–195 for CHBrN) .

Q. What safety protocols are critical when handling brominated isoxazoles?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap/water if exposed .

- Waste Disposal : Collect halogenated waste separately and dispose via licensed hazardous waste contractors to comply with REACH regulations .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step of this compound synthesis?

- Optimization Strategies :

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What analytical challenges arise in distinguishing this compound from its regioisomers (e.g., 5-Bromo-3-methylisoxazole)?

- Differentiation Techniques :

- X-ray Crystallography : Resolve positional ambiguity of bromine and methyl groups (e.g., C–Br bond lengths ~1.89 Å vs. 1.93 Å for regioisomers) .

- -NMR Coupling Constants : Compare splitting patterns of aromatic protons (e.g., J = 2.1 Hz for meta-substituted vs. J = 8.5 Hz for para-substituted bromine) .

Q. How should contradictory biological activity data for this compound derivatives be interpreted?

- Data Analysis Framework :

Structural Validation : Confirm compound identity via HRMS and elemental analysis to rule out impurities .

Assay Conditions : Compare solvent (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa) in cytotoxicity studies .

Statistical Validation : Apply ANOVA to assess significance of IC differences across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.